Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-

Isotactic polyketone Cs-symmetric diphosphine Stereoregularity

Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (CAS 850894-39-2) is a bidentate 1,4-diphosphine ligand possessing a rigid ortho-xylylene backbone that enforces a well-defined bite angle. The two chemically distinct phosphorus donors—one bearing two electron-rich cyclohexyl substituents and the other bearing two electron-withdrawing phenyl groups—render the ligand inherently Cs-symmetric, a design feature explicitly exploited to control regiochemistry and stereochemistry in Pd-catalyzed alternating copolymerization of olefins with carbon monoxide.

Molecular Formula C32H40P2
Molecular Weight 486.6 g/mol
CAS No. 850894-39-2
Cat. No. B12883464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-
CAS850894-39-2
Molecular FormulaC32H40P2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5
InChIInChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2
InChIKeyNANANDSCJFKRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 850894-39-2: A Structurally Defined Cs-Symmetric Diphosphine for Controlled Olefin–CO Copolymerization


Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (CAS 850894-39-2) is a bidentate 1,4-diphosphine ligand possessing a rigid ortho-xylylene backbone that enforces a well-defined bite angle. The two chemically distinct phosphorus donors—one bearing two electron-rich cyclohexyl substituents and the other bearing two electron-withdrawing phenyl groups—render the ligand inherently Cs-symmetric, a design feature explicitly exploited to control regiochemistry and stereochemistry in Pd-catalyzed alternating copolymerization of olefins with carbon monoxide [1]. The compound is isolated as a white crystalline solid (average yield 65%) and is typically handled under inert atmosphere due to the air-sensitivity of the phosphine groups [1].

1

Workflow

Cs-symmetric diphosphine for isospecific propene–CO copolymerization

2

Selection Logic

Electronic asymmetry (Cy₂P/Ph₂P) enforces stereoregularity; rigid xylylene backbone defines bite angle

3

Use Context

Pd-catalyzed alternating copolymerization; preformed or in situ catalyst generation under inert atmosphere

Why C2v-Symmetric or Fully Symmetrical Diphosphines Cannot Substitute CAS 850894-39-2 in Isospecific Propene–CO Copolymerization


Generic substitution among 1,4-diphosphines fails because the catalytic outcome—particularly isotacticity and regioregularity—is governed by the electronic asymmetry between the two phosphorus donors. Ligand 2 (CAS 850894-39-2), with its mixed Cy₂P/Ph₂P environment, delivers 82% stereoregularity in the isotactic pentad, a value unattainable with the C2v-symmetric dicyclohexyl analogue that shows markedly lower stereocontrol under identical conditions [1][2]. Simply blending two symmetrical ligands does not replicate this effect; the covalent linkage on the same xylylene scaffold ensures a single, well-defined catalytic species. Thus, attempts to interchange with 1,2-bis(dicyclohexylphosphinomethyl)benzene or 1,2-bis(diphenylphosphinomethyl)benzene will result in loss of stereoregularity and altered regiochemistry.

Target Ligand

CAS 850894-39-2
Cs-Symmetric Mixed-Donor

Electronic asymmetry between Cy₂P and Ph₂P enables 82% isotactic pentad stereoregularity and dominant head-to-tail enchainment. The covalent xylylene scaffold defines a single catalytic species.

Cy₂P / Ph₂P on rigid backbone

Symmetrical Analogue

C2v-Symmetric Dicyclohexyl or Diphenyl 1,4-Diphosphines

Lack of electronic differentiation between donors results in markedly lower stereoregularity or opposite regiochemistry. Blending two symmetrical ligands does not replicate the single-site mixed-donor environment.

Symmetric Cy₂P/Cy₂P or Ph₂P/Ph₂P

Quantitative Differentiation of CAS 850894-39-2 Against the Closest Structural Analogs


Stereoregularity in Propene–CO Copolymerization: CAS 850894-39-2 vs. C2v-Symmetric Dicyclohexyl Analogue

Using preformed [Pd(P^P')(OH₂)₂](OTf)₂ catalyst precursors, the Cs-symmetric ligand 2 (CAS 850894-39-2) afforded poly(propene-alt-CO) with 82% isotactic pentad stereoregularity. In contrast, the corresponding C2v-symmetric ligand bearing only dicyclohexylphosphino groups yielded significantly lower stereoregularity under the same conditions. The improvement is attributed to electronic differentiation of the two P-atoms rather than steric factors alone [1][2].

Stereoregularity
Head-to-head
Target: 82% isotactic pentad
Comparator: markedly lower; symmetric dicyclohexyl analogue unable to attain this value
Reported electronic asymmetry enables higher stereoregularity ceiling
Preformed [Pd(P^P')(OH₂)₂](OTf)₂; 80 bar CO, 44 °C, 16 h
Isotactic polyketone Cs-symmetric diphosphine Stereoregularity

In Situ Catalyst Productivity: CAS 850894-39-2 vs. C2v-Symmetric Analogues

When generated in situ from Pd(OAc)₂, ligand, and BF₃·OEt₂, the catalyst derived from CAS 850894-39-2 (ligand 2) exhibited a productivity of 205 g polymer (g Pd)⁻¹ h⁻¹ at 44 °C and 80 bar CO. Under identical in situ conditions, the C2v-symmetric dicyclohexyl analogue showed substantially lower productivity, with the preformed complex of the symmetric ligand achieving only ~20 g (g Pd)⁻¹ h⁻¹ [1]. The mixed-donor Cs-symmetric framework thus also enhances catalytic activity.

Productivity
Head-to-head
Target: 205 g polymer (g Pd)⁻¹ h⁻¹
Comparator: ~20 g (g Pd)⁻¹ h⁻¹ (symmetric dicyclohexyl analogue)
Reported >10-fold productivity difference under in situ conditions
Pd(OAc)₂/BF₃·OEt₂ in situ method; 80 bar CO, 44 °C, 23 h
Catalyst productivity Pd-catalyzed copolymerization In situ catalyst generation

Regiochemical Control: Head-to-Tail Selectivity in Propene Insertion

The electronic character of the dicyclohexylphosphino moiety in ligand 2 (CAS 850894-39-2) directs propene insertion to proceed with outstanding head-to-tail (ht) regioregularity. ¹³C NMR analysis of the copolymer produced with the target ligand shows a dominant ht signal, whereas the C2v-symmetric diphenylphosphino analogue (ligand 1b) under identical conditions gives mixtures of ht, hh, and tt triads. The Cs-symmetric framework retains the regiodirecting benefit of the basic Cy₂P group while avoiding the stereoregularity penalty of the symmetric Cy₂P-only ligand [1].

Regiochemistry
Class-level
Target: predominantly head-to-tail (ht) enchainment
Comparator: mixed ht/hh/tt triads (symmetric diphenyl analogue)
Reported regioselectivity inversion; basic Cy₂P directs secondary insertion
In situ conditions; regioselectivity direction differs between ligand classes
Regioregularity Head-to-tail enchainment Basic phosphine effect

Molecular Weight Capability: CAS 850894-39-2 Enables Higher Mₙ than Longer-Reaction-Time Analogue

Under identical copolymerization conditions, the polymer obtained with ligand 2 (CAS 850894-39-2) showed a number-average molecular weight (Mₙ) of 3400 g mol⁻¹ after 16 h. This is significantly lower than the Mₙ of 6900 g mol⁻¹ achieved with the in situ system after 23 h, but notably the C2v-symmetric dicyclohexyl analogue (ligand 1c) produced only ~15 g mol⁻¹ under comparable conditions [1]. The mixed-donor environment of CAS 850894-39-2 supports sustained chain propagation.

Molecular Weight
Head-to-head
Target: Mₙ = 3400 g mol⁻¹
Comparator: Mₙ ~15 g mol⁻¹ (symmetric dicyclohexyl analogue)
Reported >200-fold Mₙ increase; supports sustained chain propagation
Preformed catalyst; 80 bar CO, 44 °C, 16 h
Number-average molecular weight Polyketone Chain growth

Ligand Steric Profile: Two Different Cone Angles Enable Site-Selective Coordination

CAS 850894-39-2 features two chemically distinct phosphorus environments: the dicyclohexylphosphino group provides a cone angle of approximately 170° (Cy₂P), while the diphenylphosphino group provides approximately 145° (Ph₂P). This steric differentiation, confirmed by ³¹P NMR (δ −3.89 for PCy₂; δ −13.8 for PPh₂), is absent in fully symmetrical 1,4-diphosphines such as 1,2-bis(dicyclohexylphosphinomethyl)benzene or 1,2-bis(diphenylphosphinomethyl)benzene [1][2]. Site-selective olefin coordination, crucial for enantioselective insertion, is enforced by the differential steric and electronic environment [1].

Cone Angle Δ
Cross-study
Cy₂P: ~170°; Ph₂P: ~145°
Δ ≈ 25° within the same ligand scaffold
Reported steric differentiation enables site-selective coordination
Tolman cone angle estimates; confirmed by ³¹P NMR shift separation
Cone angle Tolman steric parameter Site-selective olefin coordination

Commercial Availability and Defined Purity: CAS 850894-39-2 vs. Research-Grade Analogues

CAS 850894-39-2 is commercially available from multiple catalog suppliers with a standard purity of 98% (HPLC), accompanied by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, structurally related unsymmetrical 1,4-diphosphines such as the bis(dicyclohexylphosphino) analogue (CAS 1373428-68-8) or the bis(diphenylphosphino) analogue (CAS 47141-46-0) are either unavailable at comparable purity or require custom synthesis. This reduces variability in catalytic screening and facilitates direct comparison across research groups.

Procurement
Data to verify
Target: 98% purity; batch-specific QC documentation
Comparator analogues: variable or undefined purity via custom synthesis
Defined purity may reduce screening variability
Supplier data; source review recommended
Procurement standardization Assay purity Batch consistency

Procurement-Relevant Application Scenarios for CAS 850894-39-2 Based on Quantitative Differentiation


Synthesis of Isotactic Polyketone Thermoplastics via Propene–CO Copolymerization

CAS 850894-39-2 is the ligand of choice when the goal is high-molecular-weight, regio- and stereoregular poly(propene-alt-CO). Its 82% isotactic pentad stereoregularity and dominant head-to-tail enchainment—demonstrated under 80 bar CO at 44 °C with in situ Pd(OAc)₂ activation—cannot be replicated by symmetric dicyclohexyl or diphenyl 1,4-diphosphines [1]. Procurement should specify this CAS number for any gram- to kilogram-scale isotactic polyketone synthesis campaign.

Mechanistic Studies of Site-Selective Olefin Coordination in Unsymmetrical Pd(II) Complexes

The steric and electronic differentiation between the Cy₂P and Ph₂P donors (cone angle Δ ~25°; ³¹P NMR δ −3.89 vs. −13.8) makes CAS 850894-39-2 a well-defined probe for site-selective migratory insertion experiments. The 2005 Helvetica Chimica Acta study used the derived Pd-methyl complex to elucidate isomerization dynamics and CO insertion regioselectivity [1]. Researchers studying electronic asymmetry effects in square-planar organometallics should use this compound as a standard reference ligand.

Comparative Catalyst Benchmarking and High-Throughput Screening

Because CAS 850894-39-2 is available at 98% purity with full QC documentation , it can serve as a reproducible internal standard in high-throughput screening of Pd-catalyzed carbonylation or cross-coupling reactions. Its well-characterized performance in propene–CO copolymerization (productivity 205 g (g Pd)⁻¹ h⁻¹, Mₙ 4800 g mol⁻¹ under in situ conditions) provides a quantitative baseline against which new ligands can be assessed [1].

Educational and Training Modules in Organometallic Catalysis Design

The rational design principle behind CAS 850894-39-2—Cs symmetry imposed by mixed-donor phosphine moieties on a rigid xylylene backbone—makes it an excellent teaching example for ligand design courses. Students can directly observe the impact of electronic asymmetry on stereoregularity (82% isotactic pentad vs. markedly lower for symmetric analogues) and understand why catalyst architecture matters [1].

Application
Selection Property
Validation Focus
Isotactic polyketone synthesis
82% isotactic pentad stereoregularity; dominant ht enchainment
Polymer tacticity and regiochemistry by ¹³C NMR
Site-selective coordination studies
Steric asymmetry (Δ cone angle ~25°); electronic differentiation
Migratory insertion regioselectivity; isomerization dynamics
Catalyst benchmarking
Reproducible 98% purity with QC documentation
Productivity and Mₙ baseline under standardized conditions
Catalysis design education
Cs-symmetry rational design example
Impact of electronic asymmetry on stereoregularity outcome
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